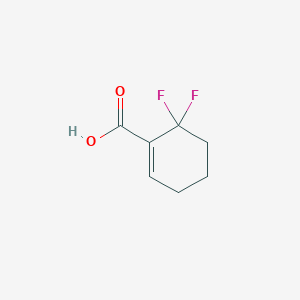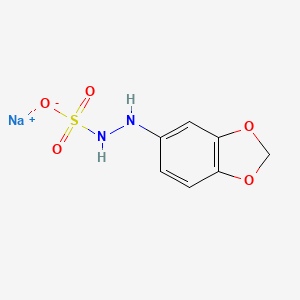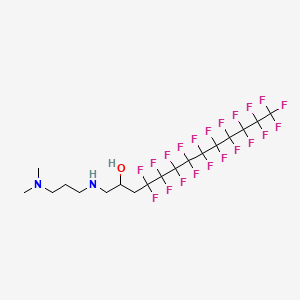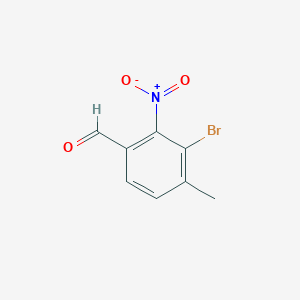![molecular formula C9H7NO3 B12844180 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound that belongs to the class of pyrano[3,2-b]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one typically involves multi-component reactions. One efficient method involves the reaction of an aldehyde, 4-hydroxy-pyridin-2(1H)-one, and malononitrile in the presence of an ionic liquid as a catalyst . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of sustainable catalysts are likely to be emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyridine and pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the fused ring structure allow it to form hydrogen bonds and π-π interactions with target molecules, thereby modulating their activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of the pyrano[3,2-b]pyridine structure.
Coumarins: These compounds have a benzopyranone structure and share some chemical properties with pyrano[3,2-b]pyridines.
Uniqueness
4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one is unique due to its specific ring fusion and the presence of both hydroxyl and methyl groups
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-hydroxy-3-methylpyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C9H7NO3/c1-5-8(11)7-6(13-9(5)12)3-2-4-10-7/h2-4,11H,1H3 |
Clé InChI |
UMWFHGLGPOOMNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC=N2)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



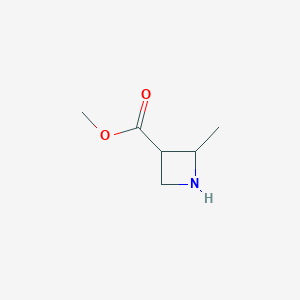
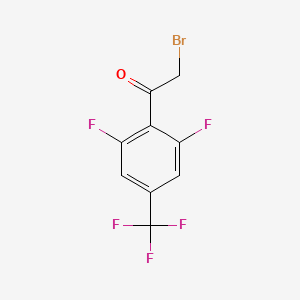
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)


